

A Technical Guide to Fmoc-D-Glutamine: Synthesis, Application, and Biological Significance

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Compound of Interest		
Compound Name:	Fmoc-D-glutamine	
Cat. No.:	B557687	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-glutamine (N α -9-fluorenylmethoxycarbonyl-D-glutamine) is a critical building block in the field of peptide chemistry and drug discovery. As a protected form of the non-proteinogenic D-enantiomer of glutamine, it offers unique advantages in the synthesis of peptides with enhanced stability and novel biological activities. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amino group is instrumental for solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a desired peptide sequence under mild conditions.[1] This guide provides an in-depth overview of **Fmoc-D-glutamine**, including its chemical properties, supplier information, detailed experimental protocols for its use, and an exploration of the signaling pathways influenced by glutamine metabolism.

Core Data and Supplier Information

The accurate identification and sourcing of high-purity **Fmoc-D-glutamine** are paramount for successful research and development. The Chemical Abstracts Service (CAS) number for **Fmoc-D-glutamine** is 112898-00-7.[1][2][3][4]

Physicochemical Properties



A summary of the key physicochemical properties of **Fmoc-D-glutamine** is presented in the table below.

Property	Value	Reference
CAS Number	112898-00-7	[1][2][3][4]
Molecular Formula	C20H20N2O5	[1][2][3]
Molecular Weight	368.38 g/mol	[2][3][4]
Appearance	White to off-white powder or crystals	[1][2]
Purity	Typically ≥97% (HPLC)	[2]
Melting Point	213-219 °C	[1]
Storage Temperature	2-8°C	[1][2]

Major Suppliers

A variety of chemical suppliers offer **Fmoc-D-glutamine**, ensuring its availability for research and manufacturing purposes. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of certificates of analysis, and the scale of production required.



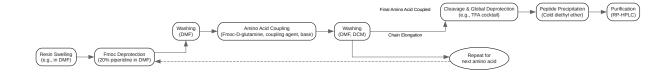
Supplier	Product Name	Noteworthy
Sigma-Aldrich (Merck)	Fmoc-D-Gln-OH Novabiochem®	Offers high-quality reagents for peptide synthesis.[2]
Chem-Impex	Fmoc-D-glutamine	Provides detailed product specifications.[1]
Simson Pharma Limited	Fmoc-D-glutamine	Manufacturer and exporter with accompanying Certificates of Analysis.[5]
Aapptec Peptides	Fmoc-D-Gln-OH	Specializes in peptides and amino acid derivatives.[3]
ChemWhat	FMOC-D-GLN-OH	A comprehensive database and supplier of chemicals.[4]

Experimental Protocols

The primary application of **Fmoc-D-glutamine** is in solid-phase peptide synthesis (SPPS). The following section details a general workflow for incorporating **Fmoc-D-glutamine** into a peptide chain using manual Fmoc-SPPS.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps involved in the synthesis of a peptide on a solid support using Fmoc chemistry.





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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

- 1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
- Add dimethylformamide (DMF) to swell the resin for at least 30 minutes to 1 hour.[6]
- 2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-20 minutes.[7] A two-step deprotection (e.g., 5 minutes followed by a fresh 15-minute treatment) is common.[5]
- Drain the piperidine solution.
- 3. Washing:
- Wash the resin thoroughly with DMF (typically 3-5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
- 4. Amino Acid Coupling:
- Activation: In a separate vial, dissolve Fmoc-D-glutamine (typically 3-5 equivalents relative
 to the resin loading) and a coupling agent (e.g., HCTU, HATU, or HBTU/HOBt) in DMF.[8]
 Add a base such as diisopropylethylamine (DIPEA) or collidine (typically 2 times the
 equivalents of the amino acid).[6] Allow the mixture to pre-activate for a few minutes.
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin.



 Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored for completion using a qualitative test such as the Kaiser test to detect free primary amines.

5. Washing:

- Drain the coupling solution.
- Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) to prepare for the next cycle or for final cleavage.
- 6. Chain Elongation:
- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
- 7. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.
- Add a cleavage cocktail to the resin. A common cocktail is 95% trifluoroacetic acid (TFA),
 2.5% triisopropylsilane (TIS), and 2.5% water.[2] This step cleaves the peptide from the resin and removes any side-chain protecting groups.
- Agitate the mixture for 2-3 hours at room temperature.
- 8. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



Signaling Pathways and Biological Context

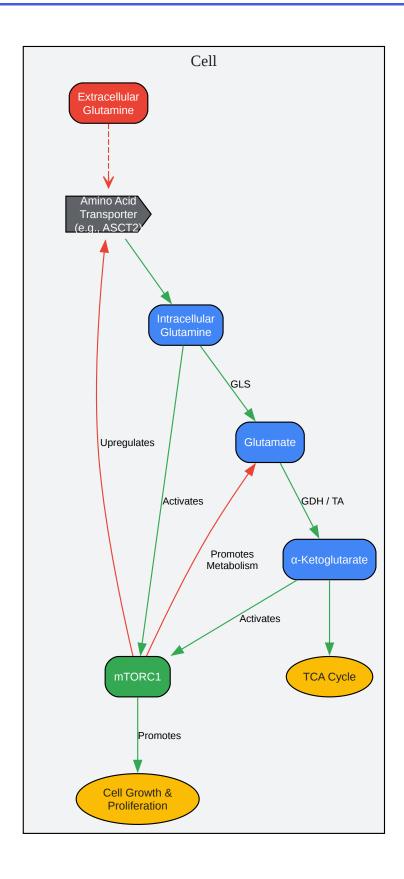
While **Fmoc-D-glutamine** itself is a synthetic molecule used in chemical synthesis, the D-glutamine it delivers can be of significant biological interest. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in-vivo half-life. [5] Furthermore, glutamine metabolism is deeply intertwined with key cellular signaling pathways that regulate cell growth, proliferation, and metabolism, particularly in the context of cancer.

Glutamine Metabolism and the mTORC1 Signaling Pathway

Glutamine is a critical nutrient for rapidly proliferating cells. It serves as a major source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and fatty acids.[9] The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and is highly sensitive to nutrient availability, including amino acids like glutamine.[10]

The mTORC1 pathway is activated by glutamine through several mechanisms. Glutamine uptake and its subsequent metabolism to α -ketoglutarate (α -KG) are crucial for mTORC1 activation.[11] α -KG can enter the tricarboxylic acid (TCA) cycle, supporting energy production and biosynthesis. The activation of mTORC1, in turn, promotes glutamine uptake and metabolism, creating a positive feedback loop that supports cell growth.[11] This interplay is often dysregulated in cancer, where oncogenes like c-Myc can drive glutamine addiction.[10]





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Caption: Simplified diagram of glutamine's role in mTORC1 signaling.



Glutamine and GLP-1 Secretion

Glutamine has also been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells.[12] GLP-1 is a crucial hormone for glucose homeostasis, as it enhances insulin secretion. The mechanism of glutamine-induced GLP-1 secretion involves the uptake of glutamine by sodium-coupled transporters and subsequent signaling events that can involve changes in intracellular calcium and cAMP levels.[12] This highlights a potential therapeutic angle for glutamine-containing peptides in the context of metabolic diseases like type 2 diabetes.

Conclusion

Fmoc-D-glutamine is an indispensable tool for the synthesis of novel peptides with potential therapeutic applications. Its use in SPPS allows for the creation of peptides with enhanced stability and unique biological properties. Understanding the underlying signaling pathways influenced by glutamine provides a rational basis for the design of such peptides for drug development in areas ranging from oncology to metabolic diseases. This guide serves as a foundational resource for researchers embarking on the use of **Fmoc-D-glutamine** in their scientific endeavors.

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